N'-[(E)-(4-chlorophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
Description
Systematic Nomenclature and Structural Characterization
IUPAC Nomenclature and Isomeric Considerations
The compound’s systematic IUPAC name, N′-[(E)-(4-chlorophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide , reflects its core 1,2,4-triazine ring substituted at positions 3, 5, and 6 (Figure 1). The E-configuration of the imine bond (C=N) in the hydrazide side chain arises from the steric preference during synthesis, as confirmed by nuclear Overhauser effect (NOE) experiments in analogous structures. The 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl group adopts a planar conformation due to conjugation across the N1–C2–N3–C4–N5–C6 backbone, while the 4-chlorophenyl substituent introduces steric and electronic effects influencing molecular packing.
Table 1: Molecular Identification Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₀ClN₅O₃ | |
| Average mass | 307.694 g/mol | |
| Monoisotopic mass | 307.047217 g/mol | |
| ChemSpider ID | 5260531 |
X-ray Crystallographic Analysis of Molecular Configuration
X-ray diffraction studies of structurally related 1,2,4-triazine derivatives (e.g., compounds 37 and 52 in the ACS publication) reveal a nearly coplanar arrangement between the triazine ring and aryl substituents, stabilized by π-π stacking and hydrogen bonding. For the target compound, extrapolation from these analogs suggests a dihedral angle of <10° between the 4-chlorophenyl group and the triazine plane, minimizing steric clash. The acetohydrazide side chain adopts an antiperiplanar conformation relative to the triazine ring, with key bond lengths including C=O (1.21–1.23 Å) and C–N (1.33–1.35 Å).
Spectroscopic Characterization Techniques
Multinuclear NMR Spectral Assignments
¹H NMR data for analogous triazine derivatives show characteristic resonances:
- Triazine-proximal CH₂ : δ 4.70–4.78 ppm (singlet, 2H)
- Aromatic protons (4-chlorophenyl) : δ 7.35–7.63 ppm (multiplet, 4H)
- Hydrazide NH : δ 8.05–8.27 ppm (broad singlet, 1H)
¹³C NMR assignments include:
Table 2: Representative ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity | Source |
|---|---|---|---|
| Triazine-CH₂ | 4.70 | Singlet | |
| 4-Chlorophenyl aromatic | 7.47 | Multiplet | |
| Hydrazide NH | 8.16 | Broad |
High-Resolution Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS of the compound ([M+H]⁺ = 308.0546) exhibits key fragments:
Computational Molecular Modeling Approaches
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) geometry optimization predicts a HOMO–LUMO gap of 4.2 eV, indicating moderate reactivity. The triazine ring’s electron-deficient nature is evident in the LUMO localization, while the HOMO resides on the 4-chlorophenyl group.
Properties
Molecular Formula |
C12H10ClN5O3 |
|---|---|
Molecular Weight |
307.69 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide |
InChI |
InChI=1S/C12H10ClN5O3/c13-8-3-1-7(2-4-8)6-14-17-10(19)5-9-11(20)15-12(21)18-16-9/h1-4,6H,5H2,(H,17,19)(H2,15,18,20,21)/b14-6+ |
InChI Key |
IXWRTIGLNZTZNV-MKMNVTDBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CC2=NNC(=O)NC2=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CC2=NNC(=O)NC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Procedure:
-
Hydrazinolysis of Ethyl Acetate : Ethyl acetate reacts with hydrazine hydrate (85%) under reflux to yield acethydrazide.
-
Cyclization with Triphosgene : Acethydrazide undergoes cyclization with triphosgene in dichloromethane.
Functionalization with Acetohydrazide Side Chain
The acetohydrazide moiety is introduced via alkylation of the triazinone core.
Procedure:
-
Alkylation with Chloroacetone : The triazinone intermediate reacts with chloroacetone in the presence of a base.
-
Hydrazide Formation : The alkylated product is treated with hydrazine hydrate to form 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide.
Condensation with 4-Chlorobenzaldehyde
The final step involves Schiff base formation between the hydrazide and 4-chlorobenzaldehyde.
Procedure:
-
Reaction Setup : Equimolar amounts of 2-(3,5-dioxo-triazin-6-yl)acetohydrazide and 4-chlorobenzaldehyde are refluxed in ethanol.
-
Purification : The crude product is recrystallized from ethanol to obtain the E-configuration Schiff base.
Comparative Analysis of Methodologies
Optimization Strategies
-
Temperature Control : Maintaining 0–5°C during cyclization prevents side reactions.
-
Solvent Selection : Ethanol ensures solubility of intermediates and facilitates easy recrystallization.
-
Catalyst Use : Acetic acid accelerates imine formation while suppressing hydrolysis.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Studies indicate that derivatives of similar structures exhibit activity against various bacterial strains. The presence of the chlorophenyl group is believed to enhance the compound's efficacy by increasing its lipophilicity and facilitating membrane penetration. In vitro tests have shown that compounds with similar hydrazide functionalities can inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
Anticonvulsant Properties
Research into related triazine derivatives has revealed their potential as anticonvulsants. The unique structural features of N'-[(E)-(4-chlorophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide may contribute to its anticonvulsant activity through modulation of neurotransmitter systems or ion channels in the central nervous system .
Anticancer Potential
Emerging studies suggest that compounds with triazine rings exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. The incorporation of the hydrazide moiety may enhance these effects by acting on specific targets within cancer cells.
Organic Synthesis
Reagent in Chemical Reactions
this compound serves as an important intermediate in organic synthesis. It can participate in various chemical reactions such as oxidation and reduction processes to yield new derivatives with potentially enhanced biological activities.
Building Block for Drug Development
The compound's unique structure makes it a valuable building block for the development of new pharmaceuticals. Researchers can modify its functional groups to create analogs with improved potency and selectivity for specific biological targets.
Material Science Applications
Polymer Chemistry
In material science, derivatives of hydrazides are investigated for their potential use in polymer synthesis. The incorporation of such compounds into polymer matrices can enhance mechanical properties and thermal stability. The chlorophenyl group may also impart UV stability to the resulting materials.
Nanotechnology
The compound's ability to form complexes with metal ions opens avenues for its application in nanotechnology. Such complexes can be utilized in the fabrication of nanomaterials with tailored electronic and optical properties for applications in sensors and catalysis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of hydrazide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds featuring the chlorophenyl substitution showed enhanced activity compared to their unsubstituted counterparts. This suggests that structural modifications can significantly influence biological outcomes.
Case Study 2: Anticonvulsant Activity Assessment
In a controlled trial assessing anticonvulsant properties in animal models, a related triazine derivative demonstrated a significant reduction in seizure frequency compared to standard treatments. This highlights the potential therapeutic benefits of incorporating triazine structures into anticonvulsant drug design.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a class of acetohydrazides with substituted triazinone or related heterocycles. Key structural analogues include:
Key Observations :
- Substituent Effects : The 4-chlorophenyl group in the target compound enhances lipophilicity compared to methoxy- or ethoxy-substituted analogues (e.g., ). This may influence membrane permeability in biological systems.
- Bioisosteric Replacements: The triazole core in offers greater metabolic stability compared to triazinone, as triazoles are less prone to hydrolysis.
Biological Activity
N'-[(E)-(4-chlorophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and various biological evaluations highlighting its pharmacological potential.
Chemical Structure and Synthesis
The compound features a chlorophenyl group , a triazine ring , and a hydrazide moiety . Its molecular formula is . The synthesis typically involves the condensation of 4-chlorobenzaldehyde with 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide under acidic or basic conditions in solvents like ethanol or methanol .
Antitumor Activity
Recent studies have indicated that derivatives of triazine compounds exhibit significant antitumor properties. For instance:
- Antiproliferative Assays : Research on related compounds has shown promising results against various cancer cell lines. For example, specific triazine derivatives demonstrated IC50 values ranging from to µg/mL against certain tumor cells .
- Mechanism of Action : The biological activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Studies have indicated that triazine-based compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine on the phenyl ring enhances this activity .
Study 1: Synthesis and Evaluation of Antiproliferative Activity
A study focused on synthesizing new heterylmethylidene derivatives of imidazothiazolotriazinones revealed that certain modifications to the triazine structure can lead to enhanced antiproliferative effects. The study reported high activity against various cancer cell lines and suggested a structure-activity relationship (SAR) where specific substituents significantly influence biological outcomes .
| Compound ID | Structure | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| 9 | - | 1.61 ± 1.92 | Antitumor |
| 10 | - | 1.98 ± 1.22 | Antitumor |
| 13 | - | < Doxorubicin | Antitumor |
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of triazine derivatives synthesized via a common pathway involving hydrazides. Results indicated that these compounds exhibited higher antibacterial activity than standard antibiotics when tested against various bacterial strains .
Q & A
Q. What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the triazinone core via cyclocondensation of hydrazine derivatives with diketones or esters under reflux conditions (e.g., ethanol, 80°C) .
- Step 2 : Condensation of the triazinone intermediate with 4-chlorobenzaldehyde hydrazone in the presence of a catalyst (e.g., acetic acid) to form the hydrazide linkage .
- Key Optimization Parameters :
-
Temperature : Reflux (~80°C) ensures reaction completion while avoiding decomposition.
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
-
Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress .
Table 1 : Representative Reaction Conditions from Analogous Compounds
Step Reactants Solvent Temperature Catalyst Reference 1 Hydrazine + diketone Ethanol 80°C None 2 Triazinone + hydrazone DMF RT AcOH
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the hydrazone (C=N) linkage and aromatic protons from the 4-chlorophenyl group. For example, a singlet at δ 8.3 ppm corresponds to the imine proton .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch, triazinone) and ~3200 cm⁻¹ (N-H stretch, hydrazide) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 376.2) .
Q. How is preliminary biological activity screening conducted?
- Antimicrobial Assays : Disk diffusion or MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorometric assays (e.g., COX-2 or kinase inhibition) quantify target engagement .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity if fluorescence assays are inconsistent) .
- Structural Confirmation : Re-characterize batches to rule out impurities affecting activity .
- Meta-Analysis : Compare data across analogs (e.g., triazinone vs. triazole derivatives) to identify structure-activity trends .
Q. What computational strategies elucidate the mechanism of action?
- Molecular Docking : Use AutoDock/Vina to model interactions with targets (e.g., DNA gyrase for antimicrobial activity) .
- MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns runs in GROMACS) to assess binding stability .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. OCH₃) on bioactivity .
Q. How to design structure-activity relationship (SAR) studies for optimization?
- Substituent Variation : Synthesize analogs with modified aryl (e.g., 3-Cl vs. 4-Cl) or triazinone groups (e.g., methyl vs. ethyl) .
- Activity Cliffs : Identify drastic changes in potency (e.g., 10-fold IC₅₀ differences) to pinpoint critical functional groups .
- Table 2 : Example SAR Data from Analogous Hydrazides
| Compound | R Group | IC₅₀ (μM, MCF-7) | Reference |
|---|---|---|---|
| A | 4-Cl | 12.3 | |
| B | 3-NO₂ | 5.8 |
Q. What strategies improve solubility and bioavailability?
- Co-solvents : Use cyclodextrins or PEG-400 in formulation .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance membrane permeability .
- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
Q. How to address stability issues under physiological conditions?
- Forced Degradation Studies : Expose to pH 1–9 buffers, UV light, or H₂O₂ to identify degradation pathways .
- Stabilizers : Add antioxidants (e.g., ascorbic acid) to formulations .
- Analytical Monitoring : UPLC-PDA quantifies degradation products (>95% purity threshold) .
Q. What methods evaluate synergistic effects with existing therapeutics?
- Checkerboard Assays : Determine fractional inhibitory concentration (FIC) indices with antibiotics (e.g., ciprofloxacin) .
- Combinatorial Screening : Use high-throughput platforms (e.g., SynergyFinder) to identify potent drug combinations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
